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Introduction

Bromodiiodomethane (CHBrlz2) is a trihalomethane of interest in various chemical research
areas. Accurately characterizing its molecular properties is crucial for understanding its
reactivity and potential applications. This guide provides a detailed comparison of
experimentally determined properties of bromodiiodomethane with data obtained from
computational modeling. By cross-validating experimental results with theoretical calculations,
researchers can gain a more robust understanding of the molecule's behavior. This document
outlines the experimental protocols for key characterization techniques and presents a side-by-
side comparison of experimental and computational data.

Data Presentation

The following tables summarize the available experimental and computational data for
bromodiiodomethane.

Table 1: Physical and Thermodynamic Properties
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Computational

Method

Property Experimental Value .
Value (Computational)
Molar Mass 346.732 g/mol [1] - -
Melting Point - -
Boiling Point 221.5 °C[1] - -
_ QCISD(T)/6-
Enthalpy of Formation
157.1 kJ/mol 311+G(3df,2p)/IQCIS

(AfH®2908)

D/6-311G(d,p)

Table 2: Spectroscopic Data

Spectroscopic Data

Experimental Value

Computational Value

1H NMR Chemical Shift (ppm)

Data not readily available

Requires specific calculation

13C NMR Chemical Shift (ppm)

Data available via

subscription[2]

Requires specific calculation

Infrared Absorption

Frequencies (cm™1)

Data not readily available

Requires specific calculation

Table 3: Molecular Geometry

Molecular Parameter

Experimental Value

Computational Value

C-H Bond Length (A)

Data not readily available

Requires specific calculation

C-Br Bond Length (A)

Data not readily available

Requires specific calculation

C-1 Bond Length (A)

Data not readily available

Requires specific calculation

H-C-Br Bond Angle (°) **

Data not readily available

Requires specific calculation

H-C-I Bond Angle (°)

Data not readily available

Requires specific calculation

Br-C-1 Bond Angle (°)

Data not readily available

Requires specific calculation

I-C-I Bond Angle (°) **

Data not readily available

Requires specific calculation
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Bromodiiodomethane

A common method for the synthesis of bromodiiodomethane involves the reaction of

triodomethane (iodoform) with bromine.

Procedure: Triiodomethane is dissolved in a suitable solvent, such as carbon tetrachloride.
The solution is cooled to 0 °C. Bromine is then added dropwise to the stirred solution. The
reaction mixture is allowed to react for a specific period. The resulting product,
bromodiiodomethane, can then be isolated and purified, often achieving a yield of around
52%.[1]

Determination of Physical Properties

Melting Point: The melting point of a solid compound can be determined using a capillary
tube method. A small, powdered sample of the substance is packed into a thin-walled
capillary tube, which is then placed in a melting point apparatus. The temperature is
gradually increased, and the range from the temperature at which the substance begins to
melt to the temperature at which it is completely liquid is recorded as the melting point.

Boiling Point: The boiling point of a liquid can be determined by distillation or by using a
micro-boiling point apparatus. In the distillation method, the liquid is heated in a flask
connected to a condenser, and the temperature at which the vapor pressure of the liquid
equals the atmospheric pressure is recorded as the boiling point.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A small amount of the bromodiiodomethane sample is dissolved in
a deuterated solvent (e.g., CDCIs). A reference standard, typically tetramethylsilane
(TMS), is added.

o Data Acquisition: The sample is placed in an NMR spectrometer. For *H NMR, the
instrument is tuned to the resonance frequency of protons, and for 13C NMR, it is tuned to
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the resonance frequency of the carbon-13 isotope. A series of radiofrequency pulses are
applied, and the resulting free induction decay (FID) signal is recorded.

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
chemical shifts of the signals are reported in parts per million (ppm) relative to the TMS
standard.

« Infrared (IR) Spectroscopy:

o Sample Preparation: For a solid sample like bromodiiodomethane, the sample can be
prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground
with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a solution can
be prepared using a suitable solvent that does not have interfering absorptions in the
regions of interest.

o Data Acquisition: The sample is placed in the beam of an infrared spectrometer. The
instrument measures the absorption of infrared radiation at different wavenumbers
(typically 4000 to 400 cm™1).

o Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the
vibrational frequencies of the different bonds within the molecule.

Computational Modeling

Computational chemistry provides a powerful tool for predicting the properties of molecules.
The data presented in this guide was obtained using ab initio quantum mechanical methods.

o Geometry Optimization: The first step in most computational studies is to find the lowest
energy structure of the molecule, known as the optimized geometry. This involves calculating
the forces on each atom and iteratively adjusting their positions until a minimum on the
potential energy surface is reached.

e Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations
can be performed. These calculations determine the energies of the different vibrational
modes of the molecule, which correspond to the absorption peaks in an IR spectrum.
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o Thermochemical Calculations: Computational methods can also be used to calculate
thermodynamic properties such as the enthalpy of formation.

Mandatory Visualization
Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental
and computational data for bromodiiodomethane.
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Caption: Workflow for cross-validating experimental and computational data.
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Signaling Pathway of Spectroscopic Analysis

The following diagram illustrates the general process of obtaining and interpreting
spectroscopic data.
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Caption: General workflow for spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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